4,4'-Dihydroxyazobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKODVHZBYIBMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-16-0, 51437-66-2 | |
| Record name | 4,4'-Azobis(phenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxyazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2050-16-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4,4'-Dihydroxyazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-DIHYDROXYAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Procedure
A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C. Sodium nitrite (9.34 g, 109.8 mmol) dissolved in water (150 mL) is added to form the diazonium salt. Pre-cooled methanol (200 mL) is introduced, followed by dropwise addition of phenol (8.62 g, 91.64 mmol) dissolved in 3 M NaOH (65 mL). The mixture is stirred at room temperature for 2 h, acidified to pH <5 with HCl, and precipitated. Recrystallization from ethanol/water yields DHAB as yellow crystals (15.42 g, 78%).
Characterization Data
High-Temperature Condensation of p-Nitrophenol
An alternative route employs p-nitrophenol under strongly basic, high-temperature conditions.
Reaction Procedure
A mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and water (6 mL) is heated to 120°C, then gradually to 195–200°C. The exothermic reaction produces a brown viscous liquid, which is dissolved in water, acidified to pH 3 with HCl, and extracted with ether. After drying over Na2SO4, solvent removal and recrystallization from 50% ethanol yield DHAB (2.3 g).
Key Advantages
-
Avoids hazardous diazonium intermediates.
-
Suitable for larger-scale synthesis due to simplified purification.
Industrial-Scale Production Modifications
Industrial protocols optimize the diazotization-coupling route for throughput and purity:
Continuous Flow Reactors
Purification Techniques
-
Recrystallization : Ethanol/water mixtures achieve >98% purity (HPLC).
-
Column Chromatography : Silica gel with chloroform removes unreacted phenol and salts.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
Diazotization Dynamics
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxyazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydrazo compounds.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Applications
DHAB has been studied for its antimicrobial properties , particularly against resistant bacterial strains. Notable findings include:
- Inhibition of Staphylococci : Research demonstrated that DHAB exhibits significant antimicrobial activity against clinically relevant strains such as Staphylococcus aureus and Staphylococcus pseudintermedius. The minimal inhibitory concentrations (MIC) were recorded at 64 mg/L and 32 mg/L, respectively, indicating comparable efficacy to other known antimicrobial agents .
- Mechanism of Action : The compound causes membrane damage in bacteria, leading to oxidative stress as evidenced by increased levels of malondialdehyde. This suggests a dual mechanism involving direct membrane disruption and oxidative damage .
Photoresponsive Materials
The ability of DHAB to undergo photoisomerization makes it a valuable candidate in the development of photoresponsive materials :
- Glycosylation Studies : DHAB can serve as a glycosyl acceptor for creating photoresponsive glycoconjugates. Research has shown that the glycosylation of DHAB can lead to the formation of bis-glycosylated products, which have potential applications in studying carbohydrate-protein interactions and developing shape-switchable molecular architectures .
- Applications in Drug Delivery : Its photoresponsive nature allows for controlled drug release systems where the activity can be modulated by light exposure, enhancing therapeutic efficacy while minimizing side effects.
Antioxidant Properties
In addition to its antimicrobial effects, DHAB also exhibits antioxidant properties , suggesting potential applications in:
- Pharmaceuticals : The compound may be used in formulations aimed at preventing oxidative stress-related damage in biological systems, which is crucial for developing treatments for various diseases linked to oxidative stress.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of DHAB compared to related azobenzene derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Azobenzene | Lacks hydroxyl groups | Known primarily for photoisomerization |
| 4-Hydroxyazobenzene | Contains one hydroxyl group | Exhibits different solubility compared to DHAB |
| 2,2'-Dihydroxyazobenzene | Hydroxyl groups at ortho positions | Different steric effects leading to varied behavior |
| 4-Aminoazobenzene | Contains an amino group | Exhibits different biological activities |
Mechanism of Action
The mechanism by which 4,4’-dihydroxyazobenzene exerts its effects involves:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, altering its physical and chemical properties.
Membrane Damage: In antimicrobial applications, it causes membrane damage in bacteria, leading to cell death.
Oxidative Stress: Induces oxidative stress in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
Thermal Stability in Polymers
Polymers synthesized from DHAB and analogous bisphenols exhibit distinct thermal behaviors (via TGA at 10°C/min in air):
Photoresponsive Behavior
- DHAB : Reversible trans-to-cis isomerism under UV light (365 nm), enabling applications in light-switchable glycoconjugates and liquid crystals .
- 4,4'-Diaminoazobenzene: Exhibits similar photoisomerization but with amino groups enabling pH-sensitive applications .
Chemical Reactivity in Glycosylation
DHAB’s low reactivity as a glycosyl acceptor (due to tautomerism) contrasts with simpler phenols:
| Condition | DHAB Bis-Glycosylation Yield | 4-Nitrophenol Yield |
|---|---|---|
| Silyl-protected thioglycosides | 30–50% | >80% |
| Koenigs–Knorr (Ag₂CO₃) | <5% (hydrolysis dominant) | ~70% |
Key challenges with DHAB include competing N-halogenation and O-methylation under electrophilic conditions .
Mechanical Properties in Composite Materials
DHAB enhances chitosan composites via hydrogen bonding, outperforming non-azo dihydroxy compounds:
| Composite | Tensile Strength (MPa) | Elongation (%) | Notes |
|---|---|---|---|
| DHAB (10% wt) | 21.68 | 3.6 | Optimal H-bonding |
| Pure Chitosan | 14.95 | 2.7 | Baseline |
| 4,4'-Dihydroxydiphenyl | <10 | <1.5 | Poor interfacial bonding |
Higher DHAB concentrations (>12% wt) reduce strength due to rigidity .
Antimicrobial Activity
Biological Activity
4,4'-Dihydroxyazobenzene (DHAB) is an organic compound with significant biological activity, particularly noted for its antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of DHAB, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₀N₂O₂
- Molecular Weight : 214.22 g/mol
- Functional Groups : Two hydroxyl groups (-OH) at the para positions of the azobenzene structure.
- Photoresponsive Behavior : Exhibits photoisomerization, transitioning between cis and trans forms upon light exposure, which influences its interaction with biological molecules.
DHAB has been extensively studied for its antimicrobial properties against various pathogens, particularly Staphylococcus aureus and Staphylococcus pseudintermedius. The primary mechanisms include:
- Membrane Damage : DHAB causes oxidative stress leading to membrane damage in bacterial cells. This is evidenced by increased levels of thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation .
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which further contributes to bacterial cell death .
- Inhibition of Biofilm Formation : DHAB has shown potential in inhibiting biofilm formation, a critical factor in chronic infections .
Case Studies
- In Vitro Studies : In a study assessing the antimicrobial efficacy of DHAB against clinical isolates of S. aureus, it was found that DHAB inhibited bacterial growth effectively at various concentrations, demonstrating its potential as an alternative antimicrobial agent in veterinary medicine .
- Dosage Effects : Research indicates that lower doses of DHAB exhibit antimicrobial activity without significant toxicity to animal models, suggesting a favorable therapeutic window for potential applications.
Antioxidant Properties
DHAB also exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress-related damage in biological systems. This property is particularly relevant in therapeutic contexts where oxidative stress plays a role in disease pathology.
Enzyme Interactions
DHAB acts as a glycosyl acceptor in glycosylation reactions and interacts with various enzymes involved in ROS production and scavenging, such as peroxidases and superoxide dismutase.
Transport Mechanisms
The distribution and transport of DHAB within biological systems occur through specific transporters and binding proteins, facilitating its localization to target sites where it can exert its effects.
Potential Applications
Given its biological activity, this compound has several potential applications:
- Antimicrobial Agents : As an alternative to traditional antibiotics, particularly against resistant strains of bacteria.
- Veterinary Medicine : Development of topical formulations for treating dermal infections in animals .
- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress-related diseases.
Summary Table of Biological Activities
Q & A
Q. What are the common glycosylation methods for synthesizing DHAB-based glycoconjugates, and how do reaction conditions influence product yields?
DHAB glycosylation typically employs thioglucosides, trichloroacetimidates, or bromide donors under anhydrous conditions. Key factors include donor type (e.g., 6-amino-6-deoxy glucosyl donors for functionalization), promoter systems (e.g., BF₃·Et₂O, MeOTf), and solvent choice (e.g., acetonitrile to suppress O-methylation). Protecting groups like acetyl or benzoyl esters ensure 1,2-cis stereoselectivity. Yields range from 30–50% for bis-glycosides, with higher solubility favoring mono-glycosylation and lower solubility promoting bis-glycosylation .
Q. Why is DHAB considered a challenging glycosyl acceptor, and how can its reactivity be modulated?
DHAB's low reactivity stems from its azo-hydrazone tautomerism, which reduces phenol nucleophilicity. Reactivity can be enhanced by:
Q. What electrochemical properties make DHAB suitable for detection in biological or environmental samples?
DHAB's phenolic hydroxyl and azo groups enable redox activity, with anodic oxidation or cathodic reduction signals. Its electrochemical behavior resembles hydroquinone derivatives, allowing detection via cyclic voltammetry. However, sensitivity requires modifiers like CoO(OH)-squaraine dye composites to stabilize intermediates and enhance conductivity .
Advanced Research Questions
Q. How do primary 6-position modifications in glucosyl donors (e.g., N₃, OAc) impact DHAB glycosylation efficiency and downstream applications?
6-Amino-6-deoxy donors enable post-glycosylation functionalization (e.g., bioconjugation), but their bulky groups reduce yields (e.g., ~30%) due to steric hindrance. Conversely, 6-OAc donors improve stereocontrol (α:β ratio up to 1:4) and yields (~50%) by balancing donor reactivity and solubility. These modifications are critical for integrating DHAB glycoconjugates into photoresponsive materials or molecular switches .
Q. What mechanisms underlie the electrochemical determination of DHAB using CoO(OH)-squaraine composites, and how do instabilities affect signal reliability?
The CoO(OH)-dye composite facilitates DHAB oxidation via a mediated electron-transfer mechanism. CoO(OH) acts as a redox mediator, while the squaraine dye enhances electron transport. Instabilities arise from competing polymerization or DEL (diffuse electrical layer) effects, leading to oscillatory voltammetric signals. Parameter optimization (e.g., pH, electrolyte composition) mitigates these issues, ensuring linear concentration dependence in analytical applications .
Q. How can contradictory glycosylation outcomes (e.g., hydrolysis vs. product formation) be resolved when using silver-based promoters?
Silver salts (Ag₂CO₃, Ag₂O) often hydrolyze glucosyl bromides instead of activating DHAB due to mismatched donor-acceptor reactivity. Solutions include:
Q. What role does DHAB’s azo-hydrazone tautomerism play in photoresponsive material design, and how is it exploited in molecular switches?
The trans-to-cis isomerization of DHAB's azo group under UV/vis light enables reversible conformational changes. Glycosylation at the phenolic hydroxyls stabilizes specific tautomers, allowing dynamic control over carbohydrate-protein interactions. Applications include light-triggered drug delivery systems and switchable glycocalyx mimics .
Methodological Considerations
Q. Which analytical techniques are most reliable for characterizing DHAB glycosylation products?
- NMR spectroscopy : Distinguishes α/β anomers via coupling constants (e.g., J₁,₂ ≈ 3–4 Hz for β-glucosides).
- HPLC-MS : Resolves mono- vs. bis-glycosides and verifies molecular weights.
- TLC : Monitors reaction progress using cerium-molybdate staining for carbohydrate detection .
Q. How can solubility limitations of DHAB in glycosylation reactions be addressed to improve yields?
- Co-solvents (e.g., 1-butyl-3-methylimidazolium triflate) enhance DHAB solubility.
- Microwave-assisted reactions reduce reaction times and improve mixing.
- Pre-silylation of DHAB (e.g., TBS protection) increases hydrophobicity, favoring homogeneous conditions .
Future Directions
- Stereocontrol : Exploring silyl-protected donors (e.g., TBS) to improve α-selectivity.
- Electrochemical Sensors : Developing nanostructured electrodes with higher surface area for trace DHAB detection.
- Biological Applications : Investigating DHAB glycoconjugates as photoresponsive probes for lectin binding studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
